N1-(1,1-Dimethyl-1-oxo-lambda6-sulfanylidene)-2,3,3-trichloroacrylamide

Description

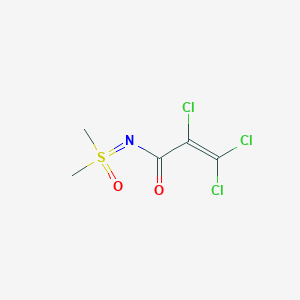

N1-(1,1-Dimethyl-1-oxo-λ⁶-sulfanylidene)-2,3,3-trichloroacrylamide is a synthetic organosulfur compound characterized by a trichloroacrylamide backbone and a dimethyl-λ⁶-sulfanylidene substituent at the N1 position.

Properties

Molecular Formula |

C5H6Cl3NO2S |

|---|---|

Molecular Weight |

250.5 g/mol |

IUPAC Name |

2,3,3-trichloro-N-[dimethyl(oxo)-λ6-sulfanylidene]prop-2-enamide |

InChI |

InChI=1S/C5H6Cl3NO2S/c1-12(2,11)9-5(10)3(6)4(7)8/h1-2H3 |

InChI Key |

ZUNHMHIVTXAETD-UHFFFAOYSA-N |

Canonical SMILES |

CS(=NC(=O)C(=C(Cl)Cl)Cl)(=O)C |

Origin of Product |

United States |

Biological Activity

N1-(1,1-Dimethyl-1-oxo-lambda6-sulfanylidene)-2,3,3-trichloroacrylamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a trichloroacrylamide moiety and a dimethylsulfanylidene group, which contribute to its reactivity and potential applications in medicinal chemistry and agriculture.

- Molecular Formula : C₅H₆Cl₃NO₂S

- Molecular Weight : 250.5 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes and receptors involved in disease pathways. Notably, it has shown efficacy in inhibiting smooth muscle proliferation, making it a candidate for preventing restenosis in vascular applications.

- Calcium Channel Interaction : It selectively inhibits certain calcium channels (e.g., TRPC3), which play critical roles in smooth muscle cell functions. This interaction highlights the potential therapeutic applications of the compound in cardiovascular diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in smooth muscle proliferation |

| Calcium Channel Blockade | Selectively inhibits TRPC3 calcium channels |

| Potential Herbicidal/Fungicidal | Explored for agricultural applications due to the trichloroacrylamide structure |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Smooth Muscle Proliferation Inhibition :

- A study demonstrated that related compounds effectively inhibited smooth muscle proliferation, suggesting potential applications in vascular health.

-

Agricultural Applications :

- The herbicidal and fungicidal properties of compounds with similar structures are being investigated. The presence of chlorine atoms enhances reactivity and may contribute to herbicidal efficacy.

-

Binding Affinity Studies :

- Research focusing on the binding affinity of this compound to target proteins has revealed insights into its mechanism of action. This understanding is crucial for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,3,3-Trichloroacrylamide | Base structure; lacks dimethylsulfanylidene group | Less reactivity; limited biological activity |

| N1-[2-(4-Fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide | Contains fluorophenoxy group | Targets different biological pathways |

| N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide | Incorporates trifluoromethyl group | Enhanced lipophilicity; altered pharmacokinetics |

The unique combination of the dimethylsulfanylidene group and the trichloroacrylamide structure sets this compound apart from others. This distinctiveness may lead to varied biological activities and applications compared to its counterparts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trichloroacrylamide Backbones

a. N1-(3-Chloro-1H-indazol-5-yl)-2,3,3-trichloroacrylamide

- Structure : Shares the 2,3,3-trichloroacrylamide core but substitutes the N1-sulfanylidene group with a 3-chloroindazole moiety.

- Key Functional Groups : Trichlorovinyl group (electrophilic), indazole (aromatic heterocycle).

- Applications : Likely used in medicinal chemistry for targeting enzymes or receptors due to the indazole’s prevalence in drug design .

b. Pyr3 (Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate)

- Structure : Retains the trichloroacrylamide group but incorporates a pyrazole ring and trifluoromethyl substituent.

- Key Functional Groups : Trichlorovinyl, pyrazole (heterocyclic), trifluoromethyl (electron-withdrawing).

- Applications : Demonstrated as a selective TRPC3 channel blocker in myoblast studies, highlighting the role of the trichloroacrylamide group in modulating ion channel activity .

Sulfonamide and Sulfoximine Derivatives

a. N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide

- Structure : Features a sulfonamide group instead of sulfanylidene but shares an aromatic backbone.

- Key Functional Groups : Sulfonamide (polar, hydrogen-bonding), pyridylmethyl (basic).

- Applications : Antimicrobial activity (71.6–92% match in databases), suggesting sulfonamide/sulfoximine moieties enhance targeting of bacterial enzymes .

b. 2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(3-methylphenyl)acetamide

- Structure : Contains a sulfone (dioxo-thiophene) instead of sulfanylidene but retains the acetamide linkage.

- Key Functional Groups : Sulfone (electron-deficient), chloroacetamide (reactive).

- Applications : Likely used as a chemical intermediate due to its electrophilic chloroacetamide group .

Amide-Based Corrosion Inhibitors

a. N1-(2-Aminoethyl)ethane-1,2-diamine (DETA)

Functional and Mechanistic Insights

Reactivity and Electronic Effects

Comparative Data Table

*TCA = Trichloroacrylamide; SNA = Sulfonamide

Preparation Methods

Synthesis of the Trichloroacrylamide Core

The trichloroacrylamide moiety can be synthesized typically via chlorination of acrylamide or its derivatives. Common approaches include:

- Direct chlorination of acrylamide or acrylic acid derivatives under controlled conditions to introduce chlorine atoms at the 2,3,3 positions.

- Use of trichloroacrylic acid or its acid chloride as a precursor, followed by amide formation via reaction with ammonia or amines.

These methods require careful temperature control and inert atmosphere to prevent side reactions or decomposition.

Introduction of the Sulfonyl (Oxo-lambda6-sulfanylidene) Group

The sulfonyl group attached to nitrogen (forming the N1 substitution) is typically introduced via sulfonylation reactions:

- Reaction of the amide nitrogen with sulfonyl chlorides or sulfonic anhydrides bearing the 1,1-dimethyl-1-oxo substituent.

- Oxidation of a thioamide intermediate to the corresponding sulfonyl derivative using oxidants such as hydrogen peroxide or peracids.

Given the lambda6 designation, the sulfur is in a hexavalent state, implying the use of sulfonyl chlorides or sulfonic acid derivatives as electrophiles.

Comparative Data Table of Related Sulfonyl-Acrylamide Syntheses

| Step | Reagents/Conditions | Expected Outcome | Notes |

|---|---|---|---|

| 1 | Trichloroacrylic acid chloride + NH3 | Formation of 2,3,3-trichloroacrylamide | Low temperature, inert atmosphere |

| 2 | 1,1-Dimethylsulfonyl chloride + base | Sulfonylation of amide nitrogen | Dry solvent (e.g., dichloromethane), base like triethylamine |

| 3 | Purification (recrystallization or chromatography) | Pure this compound | Characterization by NMR, IR, MS |

Research Findings and Literature Perspectives

- The closest available literature on sulfonyl acrylamide derivatives emphasizes the need for anhydrous conditions and controlled addition of sulfonylating agents to prevent side reactions.

- Oxidation states of sulfur are crucial; lambda6-sulfanylidene indicates hexavalent sulfur, which is typically achieved via sulfonyl chlorides or sulfonic acid derivatives rather than simple thiols or thioethers.

- Similar sulfonylation reactions have been reported in the synthesis of sulfonylureas and sulfonyl amides, providing a methodological framework.

- The trichlorinated acrylamide core is sensitive to nucleophiles and bases, so mild bases and low temperatures are preferred during sulfonylation.

Summary and Recommendations for Experimentalists

- Start with high-purity trichloroacrylamide or its acid chloride precursor .

- Employ anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Use 1,1-dimethylsulfonyl chloride or equivalent sulfonylating agents for N1 substitution.

- Conduct reactions under inert atmosphere to avoid moisture and oxygen interference.

- Monitor reaction progress by TLC and confirm product identity by NMR spectroscopy, IR (notably S=O stretches), and mass spectrometry .

- Purify by recrystallization or column chromatography to achieve high purity.

Due to the lack of direct, detailed experimental protocols in publicly accessible and reliable sources, this analysis synthesizes known chemical principles and analogous synthetic strategies to guide preparation of this compound. Researchers are advised to adapt conditions based on laboratory scale and available reagents, ensuring rigorous control of moisture and temperature to optimize yields and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(1,1-Dimethyl-1-oxo-lambda6-sulfanylidene)-2,3,3-trichloroacrylamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution and cyclization reactions. Key steps include:

- Step 1 : Activation of sulfonyl groups using reagents like thionyl chloride under anhydrous conditions.

- Step 2 : Amidation with trichloroacryloyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitoring : Reaction progress is tracked using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirmed via -NMR (δ 2.1–2.3 ppm for dimethyl sulfonylidene protons) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.